Rhenium heptafluoride

Descripción general

Descripción

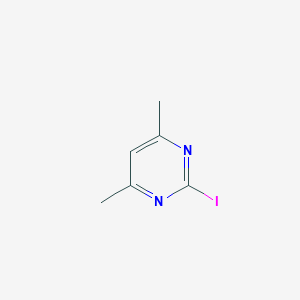

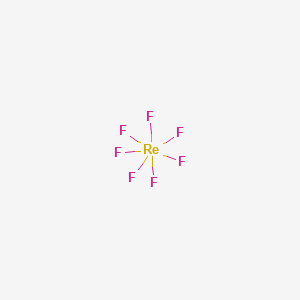

Rhenium heptafluoride (ReF7) is a yellow low melting solid and is the only thermally stable metal heptafluoride . It is one of only two stable binary compounds MX7 with a heptacoordinated metal atom M and halide atom X .

Synthesis Analysis

Rhenium heptafluoride can be prepared from the elements at 400 °C: 2 Re + 7 F2 → 2 ReF7 . It can also be produced by the explosion of rhenium metal under sulfur hexafluoride . The formation of a volatile metal fluoride and SF4 from the exploding rhenium and SFr, when SF6 is in sufficient excess, is entirely analogous to reactions of exploding tungsten or molybdenum with S F6 .

Molecular Structure Analysis

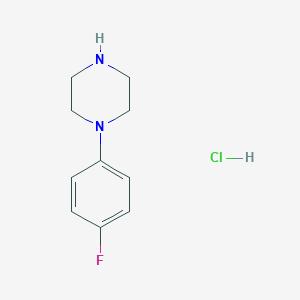

Rhenium heptafluoride has a distorted pentagonal bipyramidal structure similar to IF7, which was confirmed by neutron diffraction at 1.5 K . The structure is non-rigid, as evidenced by electron diffraction studies .

Chemical Reactions Analysis

Rhenium heptafluoride hydrolyzes under a base to form perrhenic acid and hydrogen fluoride: ReF7 + 4H2O → HReO4 + 7HF . With fluoride donors such as CsF, the ReF−8 anion is formed, which has a square antiprismatic structure . With antimony pentafluoride, SbF5, a fluoride acceptor, the ReF+6 cation is formed .

Physical And Chemical Properties Analysis

Rhenium heptafluoride is a bright yellow crystalline solid with a molar mass of 319.196 g/mol. It has a density of 4.3 g/cm3, a melting point of 48.3 °C, and a boiling point of 73.72 °C . It reacts with water and has a vapor pressure of 13.41 kPa .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Rhenium Heptafluoride Applications

Rhenium heptafluoride, known chemically as

ReF7 \text{ReF}_7 ReF7

, is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Below is a detailed analysis of six distinct applications of rhenium heptafluoride, each within its own dedicated section.Catalysis in Chemical Synthesis

Rhenium heptafluoride: is utilized as a catalyst in organic synthesis processes. Its ability to facilitate the breaking and forming of chemical bonds makes it valuable in the synthesis of complex organic molecules. This application is crucial in the pharmaceutical industry, where precise and efficient catalysis can lead to the development of new drugs and treatments .

High-Purity Metal Production

The compound plays a role in the production of high-purity metallic rhenium and its alloys, particularly with tungsten. The gas-phase precipitation method, which involves the hydrogen reduction of metal fluorides, benefits from the use of ReF_7 due to its high volatility and reactivity .

Advanced Material Research

In materials science, ReF_7 is investigated for its potential to create new materials with desirable properties such as high strength, resistance to corrosion, and thermal stability. Its unique chemical behavior could lead to breakthroughs in the development of advanced alloys and composites .

Nuclear Medicine

Rhenium heptafluoride is explored for its use in nuclear medicine, particularly in the production of radioisotopes. The compound’s properties may allow for the efficient generation of isotopes used in diagnostic imaging and targeted radiotherapy .

Semiconductor Manufacturing

In the semiconductor industry, ReF_7 is used for etching and cleaning processes. Its reactivity with silicon makes it a candidate for producing intricate semiconductor devices with high precision .

Environmental Remediation

Research into the environmental applications of rhenium heptafluoride includes its use in the detoxification of hazardous waste. Its strong oxidative properties could be harnessed to neutralize toxic substances and purify contaminated sites .

Mecanismo De Acción

Target of Action

Rhenium heptafluoride is a compound that primarily interacts with other elements and compounds during chemical reactions . Its primary targets are therefore the reactants in these chemical processes.

Mode of Action

ReF7 is known for its strong reactivity. It can be prepared from the elements at 400 °C , and it also can be produced by the explosion of rhenium metal under sulfur hexafluoride . It hydrolyzes under a base to form perrhenic acid and hydrogen fluoride . With fluoride donors such as CsF, the ReF−8 anion is formed, which has a square antiprismatic structure . With antimony pentafluoride, SbF5, a fluoride acceptor, the ReF+6 cation is formed .

Action Environment

The action of ReF7 can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as it can be prepared from the elements at 400 °C . Additionally, the presence of other compounds, such as bases or fluoride donors, can influence the reactions involving ReF7 .

Propiedades

IUPAC Name |

heptafluororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHBKXWKPQUYIA-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Re](F)(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F7Re | |

| Record name | rhenium heptafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium_heptafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168826 | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.196 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhenium heptafluoride | |

CAS RN |

17029-21-9 | |

| Record name | Rhenium fluoride (ReF7) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium heptafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular structure of Rhenium heptafluoride and how was it determined?

A1: At low temperatures (1.5 Kelvin), Rhenium heptafluoride (ReF7) exhibits a distorted pentagonal bipyramidal structure with Cs (m) symmetry. This means the molecule has a central Rhenium atom bonded to seven Fluorine atoms, with two axial Re-F bonds slightly deviating from a linear arrangement and the five equatorial Fluorine atoms forming a slightly puckered ring. This structure was confirmed through high-resolution powder neutron diffraction experiments. []

Q2: Why is the molecular structure of Rhenium heptafluoride significant?

A2: ReF7 stands out as one of only two known stable binary compounds with the formula MX7, where M represents a metal atom and X represents a halide atom. The heptacoordinated nature of the Rhenium atom in this compound makes it a unique subject of study. []

Q3: What is known about the reactivity of Rhenium heptafluoride?

A3: Rhenium heptafluoride participates in both oxidation-reduction and halogen-exchange reactions. For instance, it can be used to synthesize Rhenium hexachloride (ReCl6), Rhenium pentabromide (ReBr5), and Rhenium pentafluoride (ReF5). These reactions highlight the versatile reactivity of ReF7 and its potential as a precursor for other Rhenium compounds. [, ]

Q4: What is the enthalpy of formation of Rhenium heptafluoride?

A5: The enthalpy of formation of solid Rhenium heptafluoride (ReF7(c)) is estimated to be -1432 ± 11 kJ mol-1. This value was determined indirectly by measuring the enthalpy of hydrolysis of ReF7(c) in a sodium hydroxide solution (Na) at 298.2 K. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.